molecular formula C13H22N4O B2924421 N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide CAS No. 1448076-42-3

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide

Cat. No.: B2924421
CAS No.: 1448076-42-3
M. Wt: 250.346
InChI Key: MQHWCNXMAAJHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of targeted protein kinase inhibitors . Structurally, this compound features a dimethylpyrimidine core, a scaffold recognized for its relevance in designing potent and selective enzyme inhibitors. Research into closely related aminodimethylpyrimidinol derivatives has identified them as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase . The dimethyl groups on the pyrimidine ring are a critical structural feature that can influence the compound's binding conformation and selectivity profile against kinase targets . FGFR4 signaling is a key driver in certain cancers, most notably in a subset of hepatocellular carcinoma (HCC), making it a compelling target for anticancer drug development . This compound is intended for research applications only, serving as a valuable building block or reference standard in hit-to-lead optimization campaigns. It is useful for studying structure-activity relationships (SAR), conducting enzymatic and cellular assays, and exploring new chemical spaces for oncology target discovery. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-8(2)7-11(18)16-12-9(3)14-13(17(5)6)15-10(12)4/h8H,7H2,1-6H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHWCNXMAAJHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and methyl substituents. The final step involves the formation of the butanamide moiety.

  • Step 1: Synthesis of the Pyrimidine Core

    • Reactants: Acetylacetone and guanidine
    • Conditions: Reflux in ethanol
    • Product: 4,6-Dimethylpyrimidine-2-amine

Chemical Reactions Analysis

Types of Reactions: N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide can undergo various chemical reactions, including:

  • Oxidation:

    • Reagents: Potassium permanganate or hydrogen peroxide
    • Conditions: Aqueous or organic solvent
    • Major Products: Oxidized derivatives of the pyrimidine ring
  • Reduction:

    • Reagents: Sodium borohydride or lithium aluminum hydride
    • Conditions: Anhydrous solvent
    • Major Products: Reduced amide or amine derivatives
  • Substitution:

    • Reagents: Halogenating agents such as bromine or chlorine
    • Conditions: Organic solvent, often with a catalyst
    • Major Products: Halogenated pyrimidine derivatives

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Halogenating agents: Bromine, chlorine
  • Solvents: Ethanol, dichloromethane, anhydrous solvents

Scientific Research Applications

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide has several scientific research applications:

  • Chemistry:

    • Used as a building block for the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential as a biochemical probe.
    • Studied for its interactions with biological macromolecules.
  • Medicine:

    • Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
    • Used in drug discovery and development as a lead compound.
  • Industry:

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to form hydrogen bonds and interact with enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide
  • N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide
  • 4-Dimethylaminopyridine

Comparison:

    N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Similar in having a dimethylamino group but differs in the core structure, leading to different chemical and biological properties.

    N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide: Shares the dimethylamino group but has an acridine core, which affects its mechanism of action and applications.

    4-Dimethylaminopyridine: Contains a dimethylamino group on a pyridine ring, commonly used as a catalyst in organic synthesis, highlighting its unique catalytic properties compared to the pyrimidine derivative.

Biological Activity

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈N₄
  • Molecular Weight : 274.33 g/mol
  • CAS Number : 1448137-18-5

The compound features a pyrimidine ring substituted with a dimethylamino group and a 3-methylbutanamide functional group, which contribute to its biological properties.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biochemical pathways:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cancer progression.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways critical for cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of approximately 5 µM and 10 µM respectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It showed effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

StudyFindings
Study 1Demonstrated strong anticancer activity in MCF-7 cells with a GI50 of 3.18 µM .
Study 2Showed broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria.
Study 3Investigated its role as a kinase inhibitor, linking it to reduced tumor growth in xenograft models .

Q & A

Q. What established synthetic routes are available for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide?

The compound can be synthesized via isocyanide-based multicomponent reactions (MCRs), which efficiently assemble pyrimidine rings with amide substituents. For example, Patil et al. demonstrated a 68% yield using isocyanide intermediates under mild conditions, followed by purification via column chromatography. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate tracking .

Q. Which crystallographic software is recommended for determining the crystal structure of this compound?

The SHELX system (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography due to its robustness in handling intensity data and high-resolution refinement. WinGX provides a user-friendly interface for data processing and validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

A combination of 1H/13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) is critical. NMR confirms substitution patterns (e.g., dimethylamino and methylbutanamide groups), IR identifies carbonyl and amine functionalities, and HRMS validates molecular weight and purity .

Q. How does the pyrimidine core influence the compound’s reactivity in derivatization studies?

The electron-rich pyrimidine ring facilitates nucleophilic substitution at the 2- and 4-positions. Steric hindrance from the 4,6-dimethyl groups directs functionalization to the 5-position, as observed in analogous pyrimidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in synthesizing derivatives of this compound?

Optimize solvent polarity (e.g., DMF for polar intermediates), temperature (80–100°C for MCRs), and catalyst loading (e.g., acetic acid for protonation). Kinetic studies via in-situ NMR or LC-MS can identify rate-limiting steps and byproduct formation pathways .

Q. What strategies resolve discrepancies between X-ray crystallographic data and spectroscopic results?

Discrepancies may arise from dynamic effects in solution (NMR) vs. static solid-state structures (X-ray). Cross-validate using variable-temperature NMR and density functional theory (DFT) calculations to model conformational flexibility. High-resolution data (≤1.0 Å) in SHELXL reduces refinement errors .

Q. How can crystallographic data with high thermal motion or disorder be effectively analyzed?

Apply restraints (e.g., SIMU, DELU) in SHELXL to model anisotropic displacement parameters. For twinned crystals, use the WinGX suite to refine twin laws and partition overlapping reflections. Partial occupancy modeling is recommended for disordered methyl groups .

Q. What methodologies identify and minimize byproducts in the synthesis of this compound?

Employ LC-MS to detect byproducts (e.g., unreacted isocyanide intermediates). Optimize purification via gradient elution in HPLC or flash chromatography. Adjust stoichiometry (e.g., 1.2:1 molar ratio of pyrimidine precursor to amide coupling agent) to suppress side reactions .

Q. How can complex splitting patterns in NMR spectra of derivatives be interpreted?

Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, NOESY correlations can reveal spatial proximity between the dimethylamino group and methylbutanamide chain, aiding stereochemical assignments .

Q. What computational tools support the design of bioactive analogs of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities to target proteins (e.g., fungal cytochrome P450). QSAR models guide functional group modifications for enhanced pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.